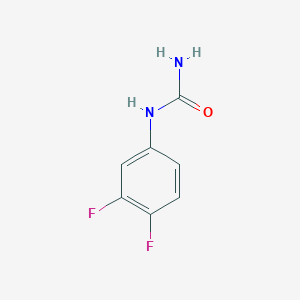
N-(3,4-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-difluorophenyl)urea” is a chemical compound with the molecular formula C7H6F2N2O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “N-(3,4-difluorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group . This group consists of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached to the 3rd and 4th carbon atoms .
科学的研究の応用
Photocatalytic Applications
N-(3,4-difluorophenyl)urea has been used in the synthesis of BiVO4 particles via the combustion method for photocatalytic methylene blue (MB) degradation . The study showed that the use of urea supports the binary and ternary phase combination (i.e., V6O13 and BiVO4), which is crucial for the photocatalytic process .
Insecticidal Applications
Chalcone derivatives synthesized from 4-aminoacetophenone, which include urea-containing substances, have shown significant insecticidal activity . Specifically, 1-(4-cinnamoylphenyl)-3-(p-tolyl)urea exhibited the greatest insecticidal activity, resulting in 73% mortality at 100µg/fly after 24h .
Environmental Sustainability
The use of urea-containing substances, including N-(3,4-difluorophenyl)urea, in the synthesis of BiVO4 particles contributes to environmental sustainability . This is because the process leverages biomass as a fuel source and uses orange peel phytochemicals as stabilizing and complexing agents, eliminating the need for nitric acid required in conventional methods .
Water Purification
Photocatalysis, a process that involves the use of a semiconductor catalyst like BiVO4 (synthesized using urea), is an attractive ecological method for water purification . The process involves the generation of reactive chemical species that degrade contaminants .
Material Science
N-(3,4-difluorophenyl)urea is used in material science research, particularly in the synthesis of new materials . For instance, it has been used in the synthesis of BiVO4 particles, which have applications in photocatalysis .
Agricultural Applications
Urea and its derivatives, including N-(3,4-difluorophenyl)urea, have been used in agriculture, particularly in nitrogen application for crops . The use of nano-urea has shown to significantly improve the partial factor productivity of crops .
Safety and Hazards
作用機序
Target of Action
N-(3,4-difluorophenyl)urea is a complex compound with potential biological activity. Urea derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that urea derivatives can interact with their targets and cause changes in the biological system . For instance, nelotanserin, a urea derivative, selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system .
Biochemical Pathways
Urea derivatives have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on [14c]urea pharmacokinetics suggests that urea derivatives can exchange among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments .
Result of Action
Urea derivatives have been found to exhibit a broad spectrum of biological activities .
特性
IUPAC Name |
(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVNHNDOMDZASQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)
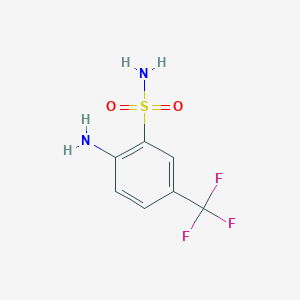
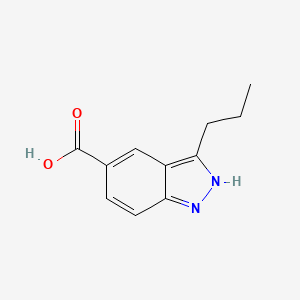

![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)
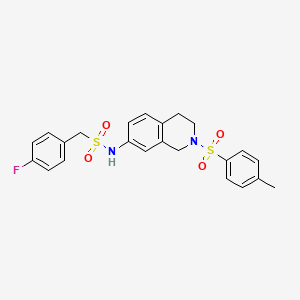
![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)
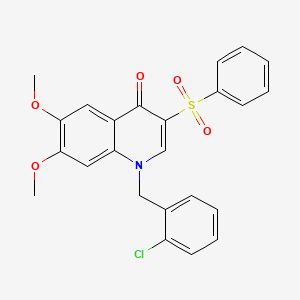
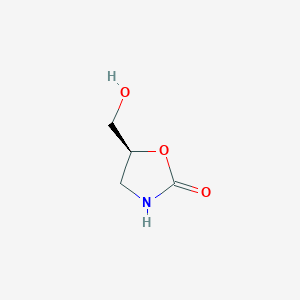
![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)
![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)

